molecular formula C18H22O2 B13386403 17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13386403
M. Wt: 270.4 g/mol
InChI Key: MEHHPFQKXOUFFV-UHFFFAOYSA-N
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Description

Chemical Structure and Synonyms The compound 17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic steroid with a fused cyclopenta-phenanthrene core. Its IUPAC name reflects the hydroxyl group at C17, a methyl group at C13, and a ketone at C3. Key synonyms include 17-β-Trenbolone, Trienbolone, and RU-1697, and it is marketed under proprietary names such as Parabolan and Regumate .

Applications As a potent androgen receptor agonist, 17-β-Trenbolone is primarily used in veterinary medicine to promote muscle growth in livestock. Its anabolic properties stem from its structural similarity to endogenous testosterone, though its modified steroidal backbone enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3

InChI Key

MEHHPFQKXOUFFV-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of 3β-hydroxy-pregn-5,16-dien-20-one-3-acetate, which is an intermediate in the synthesis of progesterone . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-pressure reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It is studied for its role in various biological processes, particularly those involving estrogenic activity.

    Medicine: It has potential therapeutic applications due to its estrogenic properties, making it a candidate for hormone replacement therapies.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include the estrogen receptor pathway, which plays a crucial role in regulating reproductive and other bodily functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclopenta[a]phenanthren-3-one core but differ in substituents, stereochemistry, and pharmacological profiles.

Trenbolone Enanthate

  • Structure: Esterified form of 17-β-Trenbolone, with a heptanoate group at C15.
  • Key Differences :
    • The esterification (C22H34O3 vs. C18H22O2) increases lipophilicity, prolonging half-life via delayed release .
    • Higher molecular weight (382.5 g/mol vs. 270.4 g/mol) and XLogP3 (4.9 vs. 3.5) enhance tissue retention .
  • Application : Used in long-acting anabolic formulations .

Etonogestrel

  • Structure : Features a C13 ethyl group, C17 ethynyl group, and a methylidene substituent at C11.
  • Key Differences :
    • The ethynyl group at C17 confers progestogenic activity, while the C11 methylidene stabilizes receptor binding .
    • Molecular formula C22H28O2 vs. C18H22O2 results in distinct pharmacokinetics .
  • Application: Progestin in contraceptive implants (e.g., Nexplanon) .

Prednisolone

  • Structure : Contains additional hydroxyl groups at C11 and C17 and a hydroxyacetyl chain at C20.
  • Key Differences :
    • The C11 hydroxyl and C20 acetyl groups enable glucocorticoid receptor binding, imparting anti-inflammatory effects .
    • Higher polarity (3 hydroxyl groups) increases aqueous solubility (39.73 mg/L vs. 5.52 mg/L for 17-β-Trenbolone) .
  • Application : Treatment of inflammatory and autoimmune conditions .

Vamorolone

  • Structure : Includes a hydroxyacetyl group at C17 and trimethyl substitution (C10, C13, C16).
  • Key Differences :
    • The C16 methyl and modified C17 side chain reduce glucocorticoid receptor toxicity while retaining anti-inflammatory efficacy .
    • Molecular formula C22H28O4 (356.46 g/mol) vs. C18H22O2 (270.4 g/mol) .
  • Application: Novel therapy for Duchenne muscular dystrophy .

16-(3,4,5-Trimethoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one (5k)

  • Structure : A steroidal pyrimidine derivative with a trimethoxybenzylidene moiety at C16.
  • Higher molecular weight (468.3 g/mol) reduces membrane permeability compared to 17-β-Trenbolone .
  • Application : Investigational compound for hormone-dependent cancers .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Application
17-β-Trenbolone C18H22O2 270.4 3.5 C17-OH, C13-CH3 Veterinary anabolic agent
Trenbolone Enanthate C25H34O3 382.5 4.9 C17-heptanoate Long-acting anabolic formulation
Etonogestrel C22H28O2 324.5 4.2 C13-C2H5, C17-C≡CH, C11-CH2 Contraceptive progestin
Prednisolone C21H26O5 358.4 1.2 C11-OH, C17-OH, C20-hydroxyacetyl Anti-inflammatory
Vamorolone C22H28O4 356.5 2.8 C17-hydroxyacetyl, C10/13/16-CH3 Duchenne muscular dystrophy
Compound 5k C29H40O5 468.3 5.1 C16-trimethoxybenzylidene Cancer research

Table 2: Solubility and Stability Data

Compound Name Aqueous Solubility (mg/L) Melting Point (°C) Stability Notes
17-β-Trenbolone 5.52 528.15 Stable in non-polar solvents
Prednisolone 39.73 443.15 Sensitive to oxidation
1,3,5-Triphenylbenzene (reference) 20.97 389.15 Hydrophobic

Biological Activity

17-Hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is a steroid compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H32O2
  • Molecular Weight: 320.48 g/mol
  • CAS Number: 1235-97-8
  • Solubility: Slightly soluble in chloroform and methanol.
PropertyValue
Molecular FormulaC21H32O2
Molecular Weight320.48 g/mol
SolubilityChloroform (slightly), Methanol (slightly)

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It acts as a modulator of various signaling pathways associated with steroid hormones. The compound has been shown to exhibit both agonistic and antagonistic properties at the progesterone receptor level, influencing gene expression related to reproductive functions.

Key Mechanisms:

  • Receptor Binding: It binds to steroid hormone receptors, which can lead to changes in gene transcription.
  • Endocrine Disruption: The compound has been implicated in endocrine disruption studies, particularly affecting the hypothalamic-pituitary-gonadal axis in teleost fish models .
  • Gene Expression Modulation: It alters the expression of genes involved in steroidogenesis and reproductive health.

Case Study: Endocrine Disruption in Teleosts

A significant study evaluated the effects of various endocrine disruptors on zebrafish (Danio rerio). The findings indicated that exposure to this compound resulted in altered hormone levels and gene expression associated with reproductive health .

Table 2: Effects on Zebrafish

EndpointControl GroupExposed Group
Estradiol LevelsNormalDecreased
Testosterone LevelsNormalIncreased
Gene Expression (CYP)BaselineUpregulated

Pharmacological Applications

The compound is primarily used in research settings to assess the impact of synthetic steroids on human health and environmental systems. Its role in screening for synthetic steroids in human urine has been noted . Additionally, it is being studied for potential therapeutic applications related to hormonal therapies.

Therapeutic Potential:

  • Hormonal Therapies: Potential use in treating hormonal imbalances.
  • Environmental Monitoring: Used as a biomarker for exposure assessment in aquatic environments.

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